Product packaging for Hydroxy Terbinafine Benzoate(Cat. No.:CAS No. 1076198-30-5)

Hydroxy Terbinafine Benzoate

Cat. No.: B564460
CAS No.: 1076198-30-5
M. Wt: 411.545
InChI Key: UFFQRPQADAVBGR-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Allylamine (B125299) Antifungals and Terbinafine (B446) Derivatives

The development of allylamine antifungals marked a significant milestone in the treatment of mycoses. This class of synthetic agents was established to be functionally and chemically distinct from other major classes of antifungals that inhibit ergosterol (B1671047) synthesis. mdpi.com The first member of the allylamine class, Naftifine, was discovered in 1974 during a search for novel compounds targeting the central nervous system and was subsequently marketed as a topical antifungal in 1985. mdpi.comnih.gov

The success of Naftifine spurred further research, leading to the discovery of Terbinafine in 1991. nih.gov Terbinafine, a synthetic derivative, demonstrated a broader spectrum of activity and became a key treatment, available for both topical and oral use. nih.govasm.org It proved to be highly effective, particularly against dermatophytes, the fungi responsible for common skin and nail infections. asm.orgnih.gov The exploration of Terbinafine analogues and derivatives has since become an active area of research, aiming to understand structure-activity relationships and identify molecules with potentially superior properties. researchgate.netresearchgate.net

Table 1: Timeline of Key Developments in Allylamine Antifungals

Year Development Significance
1974 Discovery of Naftifine. mdpi.comnih.gov The first compound in the allylamine class was identified. nih.gov
1985 Naftifine marketed for topical use. nih.gov The first clinical application of an allylamine antifungal.
1991 Discovery of Terbinafine. nih.gov A more potent synthetic allylamine derivative was developed.
1992 Terbinafine approved for topical use in the US. mdpi.comnih.gov Expansion of the therapeutic use of Terbinafine.

| 1996 | Terbinafine approved for oral use. mdpi.com | Provided a systemic treatment option for fungal infections. |

Rationale for Investigating Hydroxy Terbinafine Benzoate (B1203000) as a Novel Chemical Entity

The scientific rationale for investigating specific derivatives like Hydroxy Terbinafine Benzoate is multifaceted. The persistent challenge of fungal resistance to existing agents necessitates a continuous search for new therapeutic alternatives. umcgresearch.org A primary strategy in drug discovery involves the chemical modification of established, effective compounds like Terbinafine to create novel entities with improved characteristics.

This compound, a known derivative of Terbinafine, represents such an entity. allmpus.com Research into derivatives and salts of active pharmaceutical ingredients is often driven by the goal of enhancing physicochemical properties. For instance, forming ionic salts of Terbinafine with organic acids has been explored as a method to augment its poor water solubility. nih.gov The esterification to a benzoate, as seen in this compound, is another chemical strategy that can alter properties such as lipophilicity, stability, and metabolic profile. The investigation of such derivatives is crucial for understanding how structural modifications impact antifungal efficacy and for the potential development of next-generation allylamine antifungals.

Conceptual Framework of Fungal Ergosterol Biosynthesis Inhibition by Allylamines

The antifungal action of the allylamine class is rooted in a highly specific biochemical mechanism: the disruption of ergosterol biosynthesis. patsnap.com Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function. mdpi.compatsnap.com

Allylamines exert their effect by inhibiting the enzyme squalene (B77637) epoxidase (also known as squalene monooxygenase). mdpi.comnumberanalytics.compatsnap.com This enzyme catalyzes a crucial, early step in the ergosterol synthesis pathway—the conversion of squalene to 2,3-oxydosqualene, a precursor to lanosterol. patsnap.comdrugbank.com The inhibition of squalene epoxidase by compounds like Terbinafine has two primary consequences for the fungal cell:

Ergosterol Depletion : The production of ergosterol is halted, compromising the structural and functional integrity of the fungal cell membrane. patsnap.comgoogle.com

Squalene Accumulation : The substrate of the inhibited enzyme, squalene, builds up to toxic levels within the cell. This accumulation is believed to interfere with membrane function and contribute significantly to the fungicidal effect. mdpi.compatsnap.comgoogle.com

This mechanism is highly selective for fungi because allylamines have a much lower affinity for the mammalian squalene epoxidase involved in cholesterol synthesis. nih.govwikipedia.org This selective toxicity is a key advantage of the allylamine class of antifungals. mdpi.com

Table 2: In Vitro Antifungal Spectrum of Terbinafine

Fungal Group Organism MIC Range (µg/mL) Type of Action
Dermatophytes Trichophyton spp., Microsporum spp., Epidermophyton floccosum 0.001 - 0.01 Fungicidal
Molds Aspergillus spp. 0.05 - 1.56 Fungicidal
Dimorphic Fungi Sporothrix schenckii 0.1 - 0.4 Fungicidal
Yeasts Candida albicans >0.1 Fungistatic
Yeasts Candida parapsilosis 0.1 - >100 Fungicidal
Yeasts Malassezia furfur 0.2 - 0.8 Inhibitory

Source: Data compiled from Petranyi et al., 1987. asm.orgnih.gov

Table 3: Comparison of Major Ergosterol Biosynthesis Inhibitor Classes

Antifungal Class Mechanism of Action Key Enzyme Target Primary Effect
Allylamines (e.g., Terbinafine) Inhibit an early step in ergosterol synthesis. Squalene Epoxidase. patsnap.comnumberanalytics.com Ergosterol depletion and toxic squalene accumulation. mdpi.com
Azoles (e.g., Fluconazole, Itraconazole) Inhibit a later step in ergosterol synthesis. Lanosterol 14α-demethylase (CYP51). patsnap.comfrontiersin.org Ergosterol depletion and accumulation of toxic sterol intermediates. patsnap.com

| Morpholines (e.g., Amorolfine) | Inhibit later steps in ergosterol synthesis. | Δ14-reductase and Δ8,Δ7-isomerase. patsnap.comdrugbank.com | Disruption of the final steps of ergosterol production. patsnap.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO2 B564460 Hydroxy Terbinafine Benzoate CAS No. 1076198-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO2/c1-28(2,22-31-27(30)24-14-6-4-7-15-24)19-10-5-11-20-29(3)21-25-17-12-16-23-13-8-9-18-26(23)25/h4-9,11-18H,20-22H2,1-3H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQRPQADAVBGR-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COC(=O)C1=CC=CC=C1)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652613
Record name (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-30-5
Record name (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Hydroxy Terbinafine Benzoate

Strategies for the De Novo Synthesis of Hydroxy Terbinafine (B446) Benzoate (B1203000)

The de novo synthesis of Hydroxy Terbinafine Benzoate is a sequential process that hinges on the initial formation of its precursor, terbinafine, followed by targeted functionalization.

Precursor Synthesis and Intermediate Functionalization

The synthesis of the primary precursor, terbinafine, is well-documented and typically involves the coupling of two key intermediates: a side chain containing a tert-butyl group and an enyne moiety, and a naphthalene-containing secondary amine. google.comwikipedia.org

A common route to terbinafine involves the reaction of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) with acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol. wikipedia.org This intermediate is then typically halogenated, for instance with hydrobromic acid and phosphorus tribromide, to yield a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne. google.com This allylic bromide is subsequently reacted with N-methyl-1-naphthalenemethylamine to produce terbinafine. google.com

The next critical step is the hydroxylation of terbinafine to yield Hydroxy Terbinafine. In biological systems, this conversion is mediated by several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C8, CYP2B6, and CYP2C19. drugbank.comnih.govmedicaldialogues.in For a laboratory synthesis, this metabolic transformation suggests that the tert-butyl group is a site susceptible to oxidation. Chemical methods for achieving this hydroxylation could involve controlled oxidation reactions known to functionalize sterically accessible, unactivated C-H bonds.

The final step in the de novo synthesis is the functionalization of the hydroxyl group of Hydroxy Terbinafine to form the benzoate ester.

Stereoselective Synthetic Approaches for this compound

The biological activity of terbinafine is associated with the (E)-isomer of the double bond in the allylamine (B125299) side chain. Therefore, stereoselectivity is a critical consideration in its synthesis, which directly impacts the stereochemistry of the final this compound product.

Several strategies have been developed to achieve high stereoselectivity in the synthesis of allylic amines like terbinafine. iitpkd.ac.intandfonline.comrsc.org One approach involves the use of palladium catalysts in coupling reactions, which can favor the formation of the (E)-isomer. organic-chemistry.org For instance, a Heck-type coupling between N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine and tert-butylacetylene in the presence of palladium or copper catalysts can yield terbinafine with high (E)-selectivity. google.com Another patented method describes the dehydration of N-Methyl-N-(1-naphthylmethyl)-6,6-dimethyl-2-hydroxyheptan-4-ynyl-1-amine, where the reaction conditions can be tuned to influence the E/Z isomer ratio. google.com The stereochemical integrity of the double bond is generally maintained during the subsequent hydroxylation and esterification steps, meaning the stereoselectivity established during the synthesis of the terbinafine core is carried through to the final product.

Benzoate Esterification Routes for Hydroxy Terbinafine Derivatives

The conversion of Hydroxy Terbinafine to this compound is achieved through esterification of the hydroxyl group. Several established methods for benzoate esterification are applicable. numberanalytics.comnumberanalytics.comsci-hub.ru

One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol (Hydroxy Terbinafine) with benzoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. libretexts.org The reaction is typically heated to drive the equilibrium towards the ester product. libretexts.org

Alternatively, for substrates that may be sensitive to strong acids, milder methods can be employed. The use of more reactive benzoic acid derivatives, such as benzoyl chloride or benzoic anhydride, can facilitate the esterification under less harsh conditions. libretexts.org These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

Another efficient method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach allows for the direct coupling of benzoic acid with the alcohol under mild conditions.

The choice of esterification route depends on factors such as the stability of the Hydroxy Terbinafine molecule and the desired reaction yield and purity.

Targeted Chemical Modifications and Analog Design of this compound

The structure of this compound offers several sites for targeted chemical modification to generate analogs with potentially altered properties. Research into terbinafine analogs has explored modifications at various positions to understand structure-activity relationships. sphinxsai.comresearchgate.netnih.gov

Table 1: Potential Sites for Chemical Modification of this compound

Molecular Scaffold Potential Modification Rationale for Analog Design
Naphthalene (B1677914) Ring Substitution with electron-donating or electron-withdrawing groups To modulate lipophilicity and electronic properties.
Methyl Group on Nitrogen Replacement with other alkyl or functional groups To investigate the role of this group in target binding.
tert-Butyl Group Replacement with other bulky alkyl or aryl groups To explore the impact of steric bulk on activity. nih.gov
Benzoate Moiety Substitution on the phenyl ring (e.g., with halo, nitro, or methoxy (B1213986) groups) To alter the electronic and steric properties of the ester.

The design of such analogs can be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the impact of these modifications. sphinxsai.com For example, analogs of terbinafine have been synthesized where the central tertiary amino group is absent, indicating that this feature may not be essential for antifungal activity in all structural contexts. researchgate.netnih.gov

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield and purity of this compound. quora.comacs.org Key parameters to consider include temperature, catalyst choice and concentration, reactant ratios, and solvent selection. numberanalytics.comaip.org

In the synthesis of the terbinafine core, the choice of catalyst and solvent can significantly influence the yield and stereoselectivity. For instance, in nickel-catalyzed coupling reactions, the purity of the final product can be affected by the reaction time and the method of workup and purification. google.comgoogle.com

For the benzoate esterification step, several factors can be optimized:

Temperature and Reaction Time: Higher temperatures generally increase the rate of Fischer esterification, but can also lead to side reactions. numberanalytics.com The optimal temperature and time must be determined empirically.

Catalyst: The type and concentration of the acid or base catalyst can significantly impact the reaction rate and yield. numberanalytics.comaip.org

Reactant Ratio: Using an excess of one reactant (either benzoic acid or Hydroxy Terbinafine) can shift the reaction equilibrium to favor the product. numberanalytics.com

Removal of Water: In Fischer esterification, removing the water byproduct, for example by using a Dean-Stark apparatus, can drive the reaction to completion. google.com

Purification: The final purity of this compound is highly dependent on the purification method used. Techniques such as column chromatography, recrystallization, or distillation are employed to remove unreacted starting materials, catalysts, and byproducts. numberanalytics.com

Table 2: Variables for Optimization in Benzoate Esterification

Parameter Variable Potential Impact on Yield and Purity
Method Fischer-Speier vs. Acyl Chloride vs. Coupling Agent Affects reaction conditions, rate, and byproducts.
Catalyst H₂SO₄, HCl, DMAP, etc. Influences reaction rate and potential for side reactions.
Solvent Toluene, Dichloromethane, Tetrahydrofuran, etc. Can affect solubility of reactants and reaction rate.
Temperature Varies depending on method Balances reaction rate against thermal degradation.

| Reactant Molar Ratio | Excess acid or alcohol | Can drive the reaction to completion. aip.org |

Biochemical Mechanism of Action Studies of Hydroxy Terbinafine Benzoate

Enzymatic Inhibition Kinetics of Fungal Squalene (B77637) Epoxidase by Hydroxy Terbinafine (B446) Benzoate (B1203000)

There are no available studies that have characterized the enzymatic inhibition kinetics of Hydroxy Terbinafine Benzoate on fungal squalene epoxidase.

Inhibition Profile Characterization (e.g., Competitive, Non-Competitive, Uncompetitive)

No research data has been published detailing the inhibition profile of this compound against fungal squalene epoxidase. Therefore, it is unknown whether its mechanism would be competitive, non-competitive, or uncompetitive.

Impact of this compound on Fungal Sterol Biosynthesis Pathways

Specific investigations into the effects of this compound on the sterol biosynthesis pathways in fungi have not been reported.

Ergosterol (B1671047) Depletion Analysis in Fungal Cell Membranes

There are no published studies analyzing the effect of this compound on ergosterol levels in fungal cell membranes.

Squalene Accumulation and Associated Intracellular Consequences

The potential for this compound to cause squalene accumulation in fungal cells and the resulting intracellular consequences have not been a subject of scientific investigation.

Molecular Basis of Squalene Epoxidase Interaction with this compound

The molecular basis for any potential interaction between this compound and the enzyme squalene epoxidase has not been elucidated. Structural biology or molecular modeling studies on this specific compound are absent from the scientific record.

Identification of Key Amino Acid Residues for Binding

No studies specifically identifying the key amino acid residues involved in the binding of this compound to squalene epoxidase are currently available.

Conformational Changes Induced in Squalene Epoxidase by this compound Binding

There is no available research detailing the conformational changes in squalene epoxidase upon binding to this compound.

Comparative Biochemical Activity of this compound Across Fungal Species

Activity against Dermatophytes

Specific data on the in vitro activity of this compound against dermatophytes has not been reported.

Activity against Molds

There is no published research on the activity of this compound against various mold species.

Activity against Yeasts

Data regarding the in vitro activity of this compound against yeast species is not available in the current body of scientific literature.

Structure Activity Relationship Sar Investigations of Hydroxy Terbinafine Benzoate Analogues

Elucidation of Pharmacophoric Requirements for Squalene (B77637) Epoxidase Inhibition

The antifungal activity of terbinafine (B446) and its analogues is intrinsically linked to their ability to inhibit squalene epoxidase. bibliotekanauki.pl The fundamental pharmacophore for this inhibition consists of two key lipophilic domains connected by a spacer of appropriate length, with a polar center at a defined position. ekb.eg In terbinafine, these are the naphthalene (B1677914) ring and the tert-butylacetylene moiety.

Molecular modeling and SAR studies have revealed that the naphthalene ring binds to a hydrophobic pocket within the enzyme, while the allylamine (B125299) nitrogen is believed to interact with amino acid residues through hydrogen bonding or ionic interactions. researchgate.net The (E)-enyne side chain also plays a crucial role in positioning the molecule correctly within the active site.

For Hydroxy Terbinafine Benzoate (B1203000) analogues, the essential pharmacophoric elements remain the naphthalene ring and the alkene-alkyne side chain. The introduction of a hydroxyl group and a benzoate moiety introduces new variables that can modulate the interaction with the enzyme. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the enzyme's active site. The benzoate group, with its aromatic ring and ester functionality, adds another layer of complexity, potentially influencing binding through π-stacking interactions or hydrophobic interactions.

Table 1: Key Pharmacophoric Features for Squalene Epoxidase Inhibition by Terbinafine Analogues

FeatureRole in BindingPotential Influence of Hydroxy/Benzoate Groups
Naphthalene Ring Hydrophobic interaction, π-stackingModifications to the benzoate ring could influence these interactions.
Allylamine Nitrogen Polar interaction, hydrogen bondingThe hydroxyl group could form additional hydrogen bonds.
tert-Butylacetylene Lipophilic interaction, anchoringThe benzoate moiety's size and electronics could affect this interaction.
(E)-enyne Linker Conformational rigidity, correct positioningModifications to the side chain are critical for maintaining activity.

Influence of Hydroxyl Group Position on Antifungal Potency and Selectivity

The position of a hydroxyl group on a drug molecule can significantly impact its biological activity, and this holds true for antifungal agents. scielo.org.co In the context of Hydroxy Terbinafine Benzoate, the location of the hydroxyl group on the terbinafine backbone or the benzoate moiety would be a critical determinant of its antifungal potency and selectivity.

While specific data for this compound is not available, studies on other antifungal compounds have shown that a hydroxyl group can enhance activity by forming hydrogen bonds with target enzymes or by altering the molecule's solubility and membrane permeability. scielo.org.co For instance, the introduction of a hydroxyl group on the aryl substituent of tetrahydroquinoline derivatives led to a significant improvement in antifungal activity. scielo.org.co

Hypothetically, a hydroxyl group on the naphthalene ring could influence the electronic properties and binding interactions within the hydrophobic pocket of squalene epoxidase. A hydroxyl group on the side chain could potentially interact with polar residues near the enzyme's active site. The selectivity for fungal over mammalian squalene epoxidase could also be affected, as the active sites of the two enzymes are not identical.

Table 2: Hypothetical Antifungal Activity (MIC, µg/mL) of this compound Analogues with Varying Hydroxyl Group Positions

CompoundPosition of -OHCandida albicansAspergillus fumigatusTrichophyton rubrum
Terbinafine-0.1 - >1000.05 - 1.560.001 - 0.01
Analogue A4-hydroxy-naphthalene0.50.80.02
Analogue B6-hydroxy-naphthalene1.21.50.05
Analogue C4-hydroxy-benzoate0.81.00.03

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles.

Role of the Benzoate Moiety in Modulating Biological Activity and Fungal Interactions

The introduction of a benzoate moiety to the terbinafine structure introduces a bulky, aromatic ester group that can significantly modulate its biological activity. The nature and position of substituents on the benzoate ring would be critical in defining these effects.

The benzoate group can influence several factors:

Steric Hindrance: A bulky benzoate group could sterically hinder the optimal binding of the analogue within the squalene epoxidase active site, potentially reducing its inhibitory activity.

Hydrophobicity: The benzoate moiety increases the lipophilicity of the molecule, which could enhance its ability to penetrate the fungal cell membrane. However, excessive lipophilicity can also lead to poor aqueous solubility and bioavailability.

Metabolic Stability: The ester linkage of the benzoate group could be susceptible to hydrolysis by fungal esterases, potentially acting as a prodrug that releases a more active hydroxy-terbinafine metabolite within the fungal cell.

Studies on other antifungal compounds with ester functionalities have shown that the nature of the ester can significantly impact activity. For example, in a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, the presence of a hydrophobic substituent at the para position of the benzoate moiety was preferable for anti-Candida albicans activity. nih.gov

Table 3: Hypothetical Influence of Benzoate Substituents on Antifungal Activity (IC₅₀, nM) against Squalene Epoxidase

CompoundBenzoate SubstituentIC₅₀ (nM)
Hydroxy Terbinafine-50
Analogue DBenzoate (unsubstituted)75
Analogue E4-Chloro-benzoate40
Analogue F4-Methoxy-benzoate60
Analogue G4-Nitro-benzoate90

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles.

Impact of Naphthalene and Alkene-Alkyne Side Chain Modifications on SAR

The naphthalene ring and the alkene-alkyne side chain are cornerstones of terbinafine's antifungal activity. drugbank.com Any modifications to these structures in this compound analogues would have a profound impact on their SAR.

Naphthalene Modifications: The naphthalene moiety is essential for high antifungal potency. drugbank.com SAR studies on terbinafine have shown that substituents on the naphthalene ring are generally not well-tolerated, with the exception of small groups at specific positions. researchgate.net For instance, substitution at the 5-position with small atoms like fluorine or chlorine can be accommodated, while larger groups tend to decrease activity. researchgate.net

Alkene-Alkyne Side Chain Modifications: The (E)-configuration of the double bond and the presence of the triple bond in the side chain are critical for maintaining the correct geometry for binding to squalene epoxidase. Modifications such as reduction of the double bond or altering the length of the spacer between the naphthalene and the alkyne generally lead to a decrease in antifungal activity. ekb.eg However, some modifications, such as the introduction of a homopropargylamine spacer, have been shown to result in compounds with high antifungal activity, particularly against Aspergillus fumigatus. ekb.eg

In the context of this compound, these principles would still apply. The integrity of the naphthalene ring and the specific geometry of the side chain would be paramount for retaining significant antifungal activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The development of QSAR models for this compound derivatives could provide valuable insights into the key structural features driving their antifungal potency and selectivity.

A QSAR study on a series of terbinafine analogues has shown that steric properties and the conformational rigidity of the side chains play a significant role in their antifungal activity. nih.govresearchgate.net For this compound derivatives, a QSAR model would need to incorporate descriptors that account for the properties of the hydroxyl and benzoate groups, such as:

Topological descriptors: To describe the molecular size, shape, and branching.

Electronic descriptors: To quantify the effects of substituents on the electronic distribution (e.g., Hammett constants).

Hydrophobic descriptors: To model the lipophilicity of the compounds (e.g., logP).

3D descriptors: To account for the three-dimensional shape and steric properties of the molecules.

By generating a statistically significant QSAR model, it would be possible to predict the antifungal activity of novel, unsynthesized this compound analogues, thereby guiding the design of more potent and selective antifungal agents.

Analytical Characterization and Quantification Methods for Hydroxy Terbinafine Benzoate

Chromatographic Method Development for Purity Profiling and Quantification

Chromatographic techniques are fundamental in separating Hydroxy Terbinafine (B446) Benzoate (B1203000) from its parent compound, other metabolites, and potential impurities. The development of sensitive and specific methods is essential for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Terbinafine and its metabolites due to its versatility and sensitivity. researchgate.netresearchgate.net While specific methods for Hydroxy Terbinafine Benzoate are not extensively documented in publicly available literature, methods developed for Terbinafine and its hydroxylated metabolites provide a strong foundation for its analysis.

Reverse-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 or a phenyl column for separation. researchgate.nettennessee.edu The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or citrate (B86180) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nettennessee.edu The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analytes. For instance, a mobile phase of acetonitrile and a buffer at pH 3.0 has been used effectively. tennessee.edu Gradient elution may be employed to achieve optimal separation of a wide range of metabolites with varying polarities. nih.gov

Various detection modes can be coupled with HPLC for the quantification of Terbinafine derivatives. UV detection is widely used, with monitoring wavelengths typically set around 224 nm, 254 nm, or 282 nm, where the naphthalene (B1677914) chromophore exhibits strong absorbance. researchgate.nettennessee.edunih.gov Diode-array detection (DAD) offers the advantage of acquiring UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov For enhanced sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) detection is the preferred choice.

Table 1: Exemplary HPLC Conditions for the Analysis of Terbinafine and Related Compounds

ParameterCondition 1Condition 2Condition 3
Column Symmetry Shield RP18 (5µm), 4.6 mm x 100 mm tennessee.eduPhenyl column researchgate.netNUCLEOSIL 100-5-CN nih.gov
Mobile Phase Water/phosphoric acid/triethylamine (pH 3.0) : Acetonitrile (65:35, v/v) tennessee.eduIsocratic mobile phase researchgate.netTetrahydrofuran : Acetonitrile : Citrate buffer (pH 4.5) (10:20:70, v/v/v) nih.gov
Flow Rate 1.1 mL/min tennessee.eduNot Specified0.8 mL/min nih.gov
Detection UV at 224 nm tennessee.eduUV at 224 nm researchgate.netUV at 226 nm nih.gov
Linear Range 5-1500 ng/mL (for Terbinafine in plasma) tennessee.edu0-2500 ng/mL (for Terbinafine and metabolites in plasma) researchgate.netNot Specified
Retention Time 6.30 min (for Terbinafine) tennessee.eduNot Specified< 32 min nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) can be employed for the analysis of Terbinafine and its metabolites, although it is generally less common than HPLC for these types of compounds. ijnrd.org The volatility of this compound may be limited, potentially requiring derivatization to increase its thermal stability and volatility for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups, which would be applicable to Hydroxy Terbinafine.

A study on the estimation of Terbinafine HCl in a tablet dosage form utilized a GC method with a flame ionization detector (FID). researchgate.net The method involved a temperature program and a Zebron DB drug column. researchgate.net While this method was for the parent drug, it demonstrates the feasibility of GC for this class of compounds. For this compound, a similar approach with an appropriate derivatization step could be developed.

Table 2: Gas Chromatography Conditions for Terbinafine Analysis

ParameterCondition
Column Zebron DB drug column researchgate.net
Detector Flame Ionization Detector (FID) researchgate.net
Temperature Program 230°C to 240°C at 5°C/min, hold for 2 min, then to 250°C at 3°C/min researchgate.net
Retention Time 8.5 min (for Terbinafine HCl) researchgate.net
Linearity Range 10–60 µg/ml (for Terbinafine HCl) researchgate.net

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency separation alternative for charged species. Terbinafine and its metabolites, being amines, are typically protonated in acidic buffers and can be readily analyzed by CZE.

A CZE method was developed for the rapid separation of Terbinafine and eight of its metabolites. ceu.es The separation was achieved in under four minutes using a simple phosphate buffer at low pH. ceu.es This method, coupled with diode-array detection, allowed for the tentative identification of the metabolites based on their UV spectra. ceu.es Such a technique would be highly suitable for the purity profiling of this compound, allowing for the rapid separation of the hydroxylated metabolite from other related substances.

Table 3: Capillary Zone Electrophoresis Conditions for Terbinafine and Metabolites

ParameterCondition
Electrolyte 0.05 M phosphate buffer (pH 2.2) ceu.es
Capillary Fused silica (B1680970) ceu.es
Detection Diode-Array Detection (DAD) ceu.es
Separation Time < 4 minutes for 9 components ceu.es
Limit of Detection 0.08 µg/mL (for Terbinafine) ceu.es

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural confirmation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Terbinafine would show characteristic signals for the aromatic protons of the naphthalene ring, the olefinic protons of the allylamine (B125299) side chain, the methyl group attached to the nitrogen, and the tert-butyl group. researchgate.net For Hydroxy Terbinafine, additional signals corresponding to the hydroxyl group and changes in the chemical shifts of adjacent protons would be expected. The benzoate moiety in this compound would introduce additional aromatic signals in the downfield region of the ¹H NMR spectrum. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the benzoate group to the hydroxyl function of the Hydroxy Terbinafine core.

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive and specific method for the identification and quantification of drug metabolites. jfda-online.com Tandem Mass Spectrometry (MS/MS) provides structural information through the fragmentation of selected precursor ions.

For this compound, electrospray ionization (ESI) in positive ion mode would likely be the ionization method of choice. The protonated molecule [M+H]⁺ would be observed in the full-scan mass spectrum. The metabolism of Terbinafine involves several pathways, including N-demethylation and oxidation of the alkyl side chain to form hydroxylated metabolites. drugbank.com

In an MS/MS experiment, the fragmentation of the protonated this compound would be expected to yield characteristic product ions. Based on the fragmentation of Terbinafine, a key fragment corresponds to the naphthylmethyl group (m/z 141). jfda-online.com The presence of the benzoate group would likely lead to additional fragmentation pathways, such as the neutral loss of benzoic acid. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments, thus providing strong evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a widely utilized technique for the quantitative determination of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The principle behind this method is Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For the quantification of terbinafine and its derivatives, UV-Vis spectrophotometry offers a simple, cost-effective, and rapid analytical approach. core.ac.uk The analysis involves dissolving a precisely weighed sample of this compound in a suitable solvent, such as methanol, ethanol, or dilute acidic solutions like 0.1 M HCl or 0.1 M acetic acid. ijnrd.orghumanjournals.com The solution is then scanned across a UV range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax). core.ac.uknih.gov

The λmax for terbinafine hydrochloride has been reported at various wavelengths depending on the solvent used, including 224 nm in methanol, 282 nm in methanol, 222 nm in 0.1 M HCl, and 283 nm in water. ijnrd.orghumanjournals.comnih.gov A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. humanjournals.com By plotting absorbance versus concentration, a linear relationship is established, which can be used to determine the concentration of this compound in unknown samples. nih.gov

Table 1: UV-Vis Spectroscopic Parameters for Terbinafine Analysis

Parameter Value Solvent Reference
λmax 224 nm Methanol humanjournals.com
282 nm Methanol ijnrd.org
222 nm 0.1 M HCl core.ac.uk
283 nm Water nih.gov
Linearity Range 0.4–2.8 µg/ml Methanol humanjournals.com
8–24 µg/mL Methanol nih.gov
0.2–4.0 µg/mL 0.1 M HCl core.ac.uk

Electrochemical Detection Methods for this compound

Electrochemical methods provide a highly sensitive and selective alternative for the quantification of electroactive compounds like this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction at an electrode surface.

Voltammetric methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are particularly useful. rsc.org These methods involve applying a varying potential to an electrode and measuring the resulting current. The oxidation or reduction of the analyte at a specific potential provides the basis for quantification. For terbinafine, oxidation has been observed at potentials around +0.85 V. nih.gov

Different types of electrodes, including glassy carbon electrodes (GCE) and screen-printed carbon electrodes (SPCE), have been employed for the electrochemical determination of terbinafine. rsc.org The choice of supporting electrolyte and the scan rate are optimized to enhance the sensitivity and resolution of the method. rsc.org The oxidation process of terbinafine has been found to be irreversible and can be controlled by diffusion or a combination of diffusion and adsorption, depending on the electrode used. rsc.org

Another electrochemical approach is capillary electrophoresis with contactless conductivity detection, which separates the ionized form of the drug and quantifies it based on changes in conductivity. nih.gov

Table 2: Electrochemical Detection Parameters for Terbinafine

Technique Electrode Key Finding Reference
Square Wave Voltammetry (SWV) Glassy Carbon Electrode (GCE) Irreversible oxidation, diffusion & adsorption controlled rsc.org
Square Wave Voltammetry (SWV) Screen-Printed Carbon Electrode (SPCE) Irreversible oxidation, diffusion-controlled rsc.org
Amperometry Not specified Oxidation at +0.85 V nih.gov
Capillary Electrophoresis Not specified Contactless conductivity detection of cationic form nih.gov

| Potentiometry | Ion-Selective Electrodes | Used for determination in pharmaceuticals and biological fluids | ekb.eg |

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). The key validation parameters are:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For terbinafine analysis using UV-Vis spectroscopy and HPLC, excellent linearity has been reported with correlation coefficients (r²) typically greater than 0.99. phmethods.netijpar.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the pure drug is added to a sample and the percentage recovered is calculated. For terbinafine methods, accuracy is generally found to be within 98-102%. phmethods.netijpar.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For validated terbinafine methods, the %RSD is typically less than 2%. phmethods.netijpar.com

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These parameters are crucial for establishing the reliability and robustness of the analytical methods used for this compound.

Table 3: Method Validation Parameters for Terbinafine Analysis

Analytical Method Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
UV-Vis (in water) 5–30 98.54–99.98 < 2 0.42 1.30 phmethods.net
UV-Vis (in methanol) 8–24 99.82-100.2 - 0.35 0.81 nih.gov
UV-Vis (in 0.1M HCl) 0.2–4.0 - ≤0.32 0.003 0.01 ijnrd.org
HPLC 5 to 50 - - 0.1 0.2 nih.gov
HPLC 2–12 - 0.75 0.05 0.15 nih.gov

| Electrochemical (CE) | 1.46–36.4 | - | - | 0.11 | - | nih.gov |

Metabolic Pathways and Biotransformation Studies of Hydroxy Terbinafine Benzoate Non Human Focus

In Vitro Hepatic Metabolism Studies (e.g., Microsomal and Hepatocyte Models)

No specific studies on the in vitro hepatic metabolism of Hydroxy Terbinafine (B446) Benzoate (B1203000) using microsomal or hepatocyte models were found in the public domain. Research in this area for the related compound, terbinafine, indicates that it undergoes extensive hepatic metabolism. nih.gov Similar studies for Hydroxy Terbinafine Benzoate would be necessary to determine its metabolic stability and the initial steps of its breakdown in the liver.

Identification and Characterization of Major and Minor Metabolites

There is no available information identifying or characterizing the major and minor metabolites of this compound. For the parent compound terbinafine, metabolic pathways are noted to be similar across various species, including humans, mice, rats, and dogs. fda.gov To understand the biotransformation of this compound, specific studies would need to be conducted to isolate and identify its metabolic products.

Enzymology of Biotransformation: Role of Cytochrome P450 Isoenzymes and Other Metabolic Enzymes

The specific cytochrome P450 (CYP) isoenzymes and other metabolic enzymes responsible for the biotransformation of this compound have not been documented. For terbinafine, it is known to be a substrate and inhibitor of various CYP enzymes. Understanding the enzymatic pathways for this compound would be crucial for predicting potential drug-drug interactions.

Comparative Metabolism Across Relevant Non-Human Biological Systems

No studies were identified that compared the metabolism of this compound across different non-human biological systems. Comparative metabolism studies are essential for selecting appropriate animal models for preclinical development and for extrapolating findings to other species. While data exists for terbinafine's pharmacokinetics in species such as cats, dogs, and horses, this information cannot be directly applied to this compound. nih.govresearchgate.net

Advanced Computational and in Silico Studies of Hydroxy Terbinafine Benzoate

Molecular Docking Simulations with Fungal Squalene (B77637) Epoxidase

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of antifungal research, docking simulations are crucial for understanding how compounds like those based on the Terbinafine (B446) structure fit into the active site of their target enzyme, fungal squalene epoxidase (SE). scribd.com

Studies on Terbinafine reveal that its lipophilic moiety is positioned vertically within the squalene epoxidase binding pocket, with the tert-butyl group oriented toward the center. nih.govscience.gov This orientation is critical as it induces conformational changes in the enzyme, which in turn prevents the natural substrate, squalene, from accessing the active site. nih.govresearchgate.net This mechanism underpins the noncompetitive inhibition pattern observed for Terbinafine. nih.gov The human crystal structure of squalene monooxygenase serves as a valuable template for homology modeling of the fungal enzyme, aiding in these predictive docking studies. mdpi.com

The stability and specificity of the drug-enzyme complex are determined by a network of non-covalent interactions. For the Terbinafine molecule, analysis has identified several key amino acid residues within the fungal squalene epoxidase that are crucial for binding.

The most significant interaction is a hydrogen bond formed between the hydroxyl group of Tyrosine 90 (Tyr90) and the amine nitrogen atom of Terbinafine. nih.govresearchgate.net This interaction is considered the strongest contributor to the binding. nih.gov Additionally, strong attractive interactions have been noted with other amino acid residues, including those whose mutation has been linked to Terbinafine resistance. nih.govresearchgate.net In silico models have successfully identified these critical interactions, highlighting the predictive power of such computational approaches. mdpi.com

Table 1: Key Ligand-Protein Interactions for Terbinafine with Fungal Squalene Epoxidase

Interacting Residue (S. cerevisiae)Interaction TypeRole in BindingCitation
Tyrosine 90 (Tyr90)Hydrogen BondPrimary anchor point for the ligand nih.govresearchgate.netmdpi.com
Phenylalanine 402 (Phe402)Hydrophobic InteractionContributes to stabilizing the lipophilic part of the ligand mdpi.com
Phenylalanine 420 (Phe420)Hydrophobic InteractionStabilizes the ligand within the binding pocket mdpi.com
Valine 92 (Val92)Hydrophobic InteractionContributes to the overall binding affinity mdpi.com
Cysteine 416 (Cys416)van der WaalsContributes to the overall binding affinity mdpi.com

Binding energy calculations quantify the strength of the interaction between a ligand and its protein target. For Terbinafine, quantum interaction energy calculations, combined with molecular docking and dynamics, have estimated the interaction energy with squalene epoxidase to be approximately 120 kJ/mol in its most energetically favorable orientation. nih.govscience.govresearchgate.net This strong binding affinity corresponds to the potent inhibitory effect of the drug.

Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are employed to calculate the relative binding free energy (ΔG_bind) of the protein-ligand complex, providing a reliable prediction of binding affinity. mdpi.com Such calculations are essential for comparing the potential efficacy of different analogues or novel compounds against the target enzyme.

Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, revealing information about its conformational stability and the dynamics of the binding process over time. uni-muenchen.de These simulations have been instrumental in understanding how Terbinafine inhibits squalene epoxidase. researchgate.net

MD studies show that the binding of Terbinafine to the central cavity of the enzyme induces significant conformational changes. researchgate.net These changes effectively block the substrate from entering the binding site, which explains the noncompetitive mode of inhibition. nih.gov Simulations of resistant strains, where mutations have altered the enzyme structure, have demonstrated that Terbinafine docking is unstable, preventing it from effectively blocking squalene metabolism. nih.gov The stability of the protein-ligand complex throughout the simulation period is a key indicator of potential inhibitory effectiveness. benthamscience.com

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models are built based on the structural features of a known active compound like Terbinafine. nih.gov These models can then be used in virtual screening campaigns to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com

This approach is a powerful tool for lead identification and scaffold hopping, where the core structure of a molecule is modified to discover structurally novel compounds with similar or improved activity. researchgate.netresearchgate.net By combining pharmacophore modeling with molecular docking and other in silico methods, researchers can efficiently identify promising new antifungal candidates with potentially enhanced activity and selectivity. benthamscience.com

In Silico Prediction of Antifungal Activity and Selectivity

In silico tools are increasingly used to predict the biological activity and selectivity of compounds before they are synthesized and tested in the lab. The antifungal activity of the Terbinafine class of compounds stems from the inhibition of squalene epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. researchgate.net The accumulation of squalene due to enzyme inhibition leads to increased membrane permeability and ultimately fungal cell death. mdpi.com

The selectivity of these compounds for the fungal enzyme over its human counterpart is a critical factor. asm.org Computational studies help elucidate the structural differences between the fungal and human enzymes that can be exploited to design more selective inhibitors. By analyzing the binding pockets and interaction patterns, it is possible to predict which modifications to a lead compound will enhance its affinity for the fungal target while minimizing interaction with the human enzyme.

Structural Bioinformatics for Fungal Target Enzyme Homology Modeling and Mutational Analysis

In the absence of an X-ray crystal structure for a target protein, structural bioinformatics tools can be used to build a homology model based on the known structure of a related protein. mdpi.com For fungal squalene epoxidase, the crystal structure of the human enzyme has served as a template for building reliable 3D models of the fungal target. mdpi.comasm.org These models are indispensable for performing the docking and dynamics simulations described above.

Furthermore, computational analysis is vital for understanding the mechanisms of drug resistance. Many instances of Terbinafine resistance are linked to specific point mutations in the squalene epoxidase (SQLE) gene. ru.nlnih.gov In silico tools can analyze the structural and functional impact of these mutations. nih.gov For example, analysis can predict how a change in an amino acid alters the size, charge, or hydrophobicity of the binding site, thereby reducing the binding affinity of the drug. nih.gov This analysis helps explain why certain mutations lead to resistance and can guide the development of new drugs capable of overcoming these resistance mechanisms. nih.gov

Table 2: Examples of Terbinafine Resistance Mutations in Fungal Squalene Epoxidase

MutationOrganismPredicted ImpactCitation
L393F / L393ST. rubrum, T. interdigitaleHighly destabilizing to protein structure; alters hydrophobic pocket nih.gov
F397LT. rubrumDestabilizing; interferes with drug-enzyme interaction mdpi.comnih.gov
F415VT. indotineaeAlters binding pocket, potentially compromising Terbinafine binding ru.nlnih.gov
H440YDermatophytesReduces protein stability and flexibility nih.gov

Q & A

Q. What analytical methodologies are recommended for characterizing Hydroxy Terbinafine Benzoate in its pure form?

  • Methodological Answer : this compound (C₂₈H₂₉NO₂) can be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment. Reference standards from authoritative databases like the NIST Chemistry WebBook should be used for calibration . For quantification, gas chromatography (GC) with flame ionization detection may be employed, though derivatization may be necessary due to the compound’s polarity .

Q. How can researchers screen this compound for acute toxicity in aquatic models?

  • Methodological Answer : Follow standardized protocols using Daphnia magna (water flea) as a model organism. Conduct 48-hour acute toxicity tests under OECD/EMEA guidelines, measuring endpoints like immobilization and mortality. Use terbinafine hydrochloride (a structurally related compound) as a positive control, and ensure environmental parameters (pH, temperature) are tightly regulated . Dose-response curves should be generated to calculate EC₅₀ values.

Q. What are the best practices for synthesizing this compound derivatives for structure-activity studies?

  • Methodological Answer : Employ esterification reactions between terbinafine (a synthetic allylamine antifungal) and substituted hydroxybenzoic acids under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Confirm regioselectivity using NOESY NMR to distinguish between ortho, meta, and para substitutions .

Advanced Research Questions

Q. How can conflicting data on this compound’s estrogenic activity be resolved?

  • Methodological Answer : Use a tiered testing strategy:

In vitro assays : Recombinant yeast estrogen screening (YES assay) to measure receptor binding affinity .

In vivo models : Zebrafish embryo-larval assays to assess vitellogenin production.

Data normalization : Compare results to positive controls (e.g., 17β-estradiol) and account for metabolic activation using liver S9 fractions. Discrepancies may arise from differences in assay sensitivity or metabolite generation .

Q. What experimental designs are suitable for studying this compound’s environmental persistence?

  • Methodological Answer : Conduct microbial degradation studies under aerobic and anaerobic conditions. Use soil or sediment microcosms spiked with ¹⁴C-labeled this compound. Monitor mineralization via CO₂ trapping and analyze metabolites using LC-QTOF-MS. Compare degradation rates to structurally similar parabens (e.g., benzyl benzoate) to infer hydrolytic stability .

Q. How does this compound interact with cytochrome P450 enzymes in mammalian systems?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound and NADPH cofactors. Identify metabolites via UPLC-MS/MS and quantify inhibition kinetics (IC₅₀, Kᵢ) for major CYP isoforms (e.g., CYP3A4, CYP2D6). Employ chemical inhibition assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in EC₅₀ values across toxicity studies?

  • Methodological Answer :
  • Variable control : Ensure consistency in test organism age (e.g., <24-hour-old Daphnia magna), feeding status, and exposure media composition.
  • Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., dissolved organic carbon content).
  • Meta-analysis : Pool data from multiple studies using random-effects models and report heterogeneity indices (I² statistic) .

Key Recommendations

  • Collaborative studies : Partner with institutions like NIST for analytical validation .
  • Long-term ecotoxicity : Conduct 21-day Daphnia magna reproduction assays to assess chronic effects .
  • Metabolomics : Use stable isotope tracing to map degradation pathways in environmental matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.